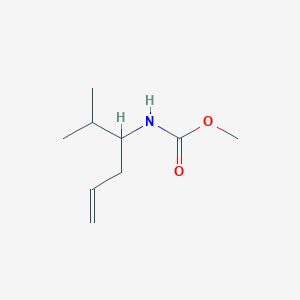
Methyl N-(2-methylhex-5-en-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-methylhex-5-en-3-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-methylhex-5-en-3-yl)carbamate typically involves the reaction of isopropylamine with 3-butenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with methanol to yield the final ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl N-(2-methylhex-5-en-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate functional groups, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates and esters.
Applications De Recherche Scientifique
Methyl N-(2-methylhex-5-en-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl N-(2-methylhex-5-en-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt normal cellular processes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Methyl carbamate: A simpler carbamate ester with similar reactivity but different structural features.
Ethyl carbamate: Another carbamate ester with a different alkyl group, used in similar applications.
Isopropyl carbamate: A compound with a similar isopropyl group but different overall structure.
Uniqueness: Methyl N-(2-methylhex-5-en-3-yl)carbamate stands out due to its unique combination of an isopropyl group and a butenyl group. This structural feature imparts distinct reactivity and potential applications compared to other carbamate esters. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
156207-32-8 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl N-(2-methylhex-5-en-3-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-8(7(2)3)10-9(11)12-4/h5,7-8H,1,6H2,2-4H3,(H,10,11) |
Clé InChI |
JREXHSRSIZGJPF-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC=C)NC(=O)OC |
SMILES canonique |
CC(C)C(CC=C)NC(=O)OC |
Synonymes |
Carbamic acid, [1-(1-methylethyl)-3-butenyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















